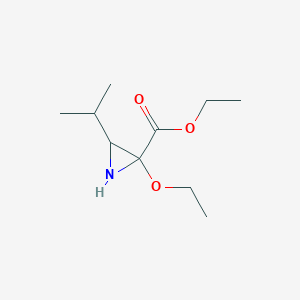

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate

Description

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate is a strained three-membered heterocyclic compound containing a nitrogen atom in its aziridine ring. The molecule features an ethoxy group, an isopropyl substituent, and an ester functional group (ethyl carboxylate) attached to the aziridine core. Its strained ring system confers unique reactivity, making it valuable in synthetic organic chemistry, particularly in ring-opening reactions and as a precursor for bioactive molecules. Structural characterization of such compounds often relies on X-ray crystallography, where programs like SHELX are widely used for refinement and analysis .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 2-ethoxy-3-propan-2-ylaziridine-2-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-5-13-9(12)10(14-6-2)8(11-10)7(3)4/h7-8,11H,5-6H2,1-4H3 |

InChI Key |

XRUVURHTWCAOAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C(N1)C(C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate typically involves the reaction of aziridine with ethyl chloroformate in the presence of a base such as N-methylmorpholine. This reaction forms a mixed anhydride intermediate, which then condenses with the aziridine to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.

Substitution Reactions: The compound can participate in substitution reactions where the ethoxy or isopropyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.

Bases: Bases such as N-methylmorpholine are used to facilitate the formation of intermediates in the synthesis process.

Solvents: Common solvents include dichloromethane and methanol.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product, while reaction with a thiol would yield a thiol-substituted product .

Scientific Research Applications

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer agents.

Organic Synthesis: The compound’s high reactivity makes it useful in the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving protein disulfide isomerases (PDIs), which are enzymes involved in the formation and rearrangement of disulfide bonds in proteins.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate involves its high reactivity due to the strain energy of the aziridine ring. This reactivity allows it to interact with various biological molecules, particularly thiol groups in proteins. The compound can alkylate thiol groups, leading to the inhibition of enzymes such as protein disulfide isomerases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical analysis structured as requested, highlighting key differences and similarities with related aziridine derivatives:

Table 1: Comparison of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate with Analogous Aziridines

| Property | This compound | Ethyl 2-methylaziridine-1-carboxylate | Methyl 2-phenylaziridine-2-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | Hypothetical: ~215.3 | ~143.2 | ~191.2 |

| Substituents | Ethoxy, isopropyl, ethyl carboxylate | Methyl, ethyl carboxylate | Phenyl, methyl carboxylate |

| Ring Strain | High (due to bulky substituents) | Moderate | Moderate |

| Reactivity | Enhanced nucleophilic ring-opening | Standard ring-opening | Stabilized by aromatic conjugation |

| Applications | Potential chiral synthon | Intermediate in drug synthesis | Photoactive compound |

Key Findings:

Substituent Effects : Bulky groups (e.g., isopropyl) increase steric hindrance, altering reactivity compared to simpler analogs. This compound may exhibit slower ring-opening kinetics than less-substituted aziridines.

Electronic Influence : The ethoxy group could donate electron density to the ring, modulating its electrophilicity. In contrast, phenyl-substituted aziridines (e.g., methyl 2-phenylaziridine-2-carboxylate) benefit from resonance stabilization, reducing ring strain.

Synthetic Utility : Carboxylate esters enhance solubility and facilitate functionalization, making this compound versatile in multi-step syntheses.

Biological Activity

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate is a compound of significant interest due to its potential biological activities, especially in the context of cancer treatment and other therapeutic applications. This article summarizes the current understanding of its biological activity, highlighting relevant research findings and data.

Chemical Structure and Properties

This compound features a unique aziridine ring structure, which is known for its reactivity and versatility in organic synthesis. The presence of ethoxy and isopropyl groups contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.

Biological Activity Overview

- Anticancer Properties : Recent studies have demonstrated that aziridine derivatives, including this compound, exhibit promising anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a related study showed that aziridine compounds significantly increased the late apoptosis rate in lung (A549) and renal (TK-10) cancer cell lines, suggesting their potential as anticancer agents .

-

Mechanism of Action : The proposed mechanisms by which this compound exerts its effects may involve:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : These compounds may induce cell cycle arrest at various phases, preventing cancer cell division.

- Induction of Autophagy : Some studies suggest that aziridines can stimulate autophagy, a process that can lead to cell death in cancerous cells .

Case Studies

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various aziridine derivatives against human cancer cell lines. The following table summarizes the IC50 values for some related compounds:

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| 2e | 1.0 ± 0.1 | TK-10 |

| 2h | 2.3 ± 0.1 | A549 |

| Doxorubicin | 1.4 ± 0.4 | A549 |

These results indicate that certain derivatives exhibit cytotoxicity comparable to established chemotherapeutic agents like doxorubicin, highlighting their potential for further development as therapeutic agents .

- Structure-Activity Relationship (SAR) : The biological activity of aziridines appears to be influenced by substituent groups on the aromatic rings. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.